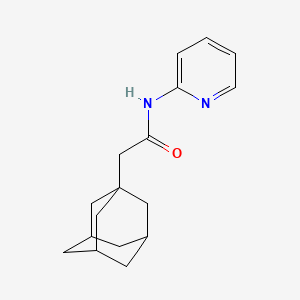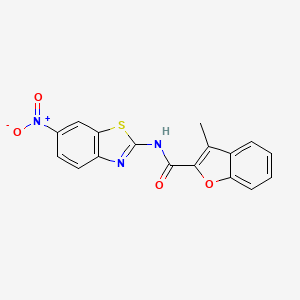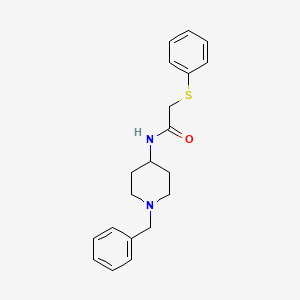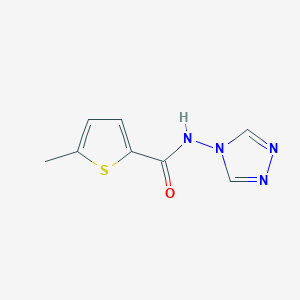![molecular formula C16H18N2O5S B4184074 2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4184074.png)
2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide
Vue d'ensemble
Description
2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide, also known as Bay 43-9006 or Sorafenib, is a small molecule drug that was developed for the treatment of certain types of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mécanisme D'action
Sorafenib targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these pathways, Sorafenib blocks tumor cell proliferation and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, Sorafenib has been shown to modulate the immune system by increasing the number of activated T cells and decreasing the number of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments, including its well-characterized mechanism of action and its availability as a commercial drug. However, Sorafenib has limitations in terms of its specificity and potency, as it targets multiple kinases and has relatively low affinity for some of its targets.
Orientations Futures
For Sorafenib research include the development of more potent and specific derivatives, the investigation of Sorafenib in combination with other drugs, and the exploration of Sorafenib's potential use in other diseases, such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the mechanisms underlying Sorafenib's immune modulatory effects and to identify biomarkers that can predict response to Sorafenib treatment.
Conclusion:
Sorafenib is a multi-kinase inhibitor that has shown efficacy in the treatment of several types of cancer. Its well-characterized mechanism of action and availability as a commercial drug make it a valuable tool for cancer research. However, further studies are needed to optimize its specificity and potency and to explore its potential use in other diseases.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in preclinical and clinical settings for its anti-cancer properties. It has shown efficacy in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been investigated for its potential use in combination with other drugs, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-12-15(5-8-23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-6-9-22-10-7-18/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUGKGPEOLYQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)

![5-(5-chloro-2-thienyl)-N-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184010.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184013.png)

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)
![N-(4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4184040.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184044.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184047.png)



